A Comprehensive Technical Guide to Nitrosonium Hexafluoroantimonate for Researchers and Drug Development Professionals
A Comprehensive Technical Guide to Nitrosonium Hexafluoroantimonate for Researchers and Drug Development Professionals
CAS Number: 16941-06-3
Introduction
Nitrosonium hexafluoroantimonate (NOSbF₆) is a powerful oxidizing and nitrosating agent utilized in a variety of organic transformations. As a stable salt of the highly reactive nitrosonium cation (NO⁺), it offers a convenient and potent source of this electrophilic species for synthetic chemists. This guide provides an in-depth overview of its properties, applications, and handling for researchers, scientists, and professionals in drug development, where the construction of complex molecular architectures is paramount. While direct applications in biological signaling are not its purview, its utility in synthesizing key intermediates makes it a relevant tool in the broader landscape of medicinal chemistry.
Physicochemical and Safety Data
Nitrosonium hexafluoroantimonate is a colorless to white crystalline solid that is highly reactive and requires careful handling.[1] It is sensitive to moisture and should be stored in a dry, inert atmosphere. Key quantitative data and safety information are summarized below.
| Property | Value |
| CAS Number | 16941-06-3 |
| Molecular Formula | F₆NOSb |
| Molecular Weight | 265.76 g/mol |
| Appearance | Colorless or white solid with a strong pungent odor.[1] |
| Solubility | Insoluble in water at room temperature; soluble in trifluoromethanesulfonic acid and other organic solvents.[1] |
| Hazard Statements | H302+H332 (Harmful if swallowed or if inhaled), H411 (Toxic to aquatic life with long lasting effects). |
| Precautionary Statements | P261, P264, P271, P273, P301+P312, P304+P340+P312 |
| Hazard Classifications | Acute Toxicity 4 (Oral and Inhalation), Aquatic Chronic 2. |
Core Applications in Organic Synthesis
The reactivity of nitrosonium hexafluoroantimonate is dominated by the electrophilic nature of the nitrosonium cation. Its primary applications lie in the broad fields of oxidation and nitrosation.[1] The nitrosonium ion is a versatile and mild oxidant that has been successfully employed in various organic transformations.[2] These applications include the functionalization of carbon-carbon and carbon-heteroatom bonds, the functionalization of unsaturated bonds, and the oxidative coupling of arenes.[2]
A cornerstone application of the nitrosonium ion is in the diazotization of primary aromatic amines to form diazonium salts.[3] These salts are highly valuable synthetic intermediates that can be converted into a wide array of functional groups, a critical process in the synthesis of many pharmaceutical compounds.
Experimental Protocols
Detailed experimental protocols for the use of nitrosonium hexafluoroantimonate are not widely published in general literature, likely due to its high reactivity and hazardous nature. Handling and reactions are typically performed under anhydrous conditions in a well-ventilated fume hood or a glovebox.
Below is a general workflow for a nitrosation reaction, which should be adapted with caution and appropriate safety measures.
Representative Experimental Protocol: Diazotization of a Primary Aromatic Amine
Objective: To prepare a solution of a benzenediazonium (B1195382) salt from aniline (B41778).
Materials:
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Aniline
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Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (B80452) (NaNO₂)
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Distilled Water
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Ice
Procedure:
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Preparation of the Amine Salt: In a flask, dissolve the primary aromatic amine (e.g., aniline) in an aqueous solution of a strong acid, such as hydrochloric acid. This reaction is exothermic and should be cooled in an ice bath to maintain a temperature between 0-5 °C. The resulting solution will contain the anilinium chloride salt.
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Preparation of the Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
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Diazotization: Slowly add the cold sodium nitrite solution dropwise to the stirred anilinium chloride solution, ensuring the temperature is maintained below 5 °C. The reaction is complete when a slight excess of nitrous acid is detected (e.g., with starch-iodide paper).
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Use of the Diazonium Salt Solution: The resulting diazonium salt solution is highly unstable and typically used immediately in subsequent reactions without isolation.[4]
Reaction Mechanism: The reactive species is the nitrosonium ion (NO⁺), generated from the protonation of nitrous acid (formed from NaNO₂ and HCl). The electrophilic nitrosonium ion then attacks the nucleophilic nitrogen of the primary amine, leading to a series of proton transfers and the eventual elimination of water to form the diazonium salt.[4]
Relevance to Drug Development
While nitrosonium hexafluoroantimonate is not used directly as a therapeutic agent, its role as a synthetic reagent is pertinent to drug development. The synthesis of novel organic compounds as potential drug candidates often requires the introduction and manipulation of various functional groups. The formation of diazonium salts, facilitated by nitrosonium ions, is a gateway to a plethora of chemical transformations, including:
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Sandmeyer Reaction: Introduction of halides (-Cl, -Br) and cyanide (-CN).
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Schiemann Reaction: Introduction of fluoride (B91410) (-F), a common substituent in modern pharmaceuticals.
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Gattermann Reaction: Introduction of halides.
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Coupling Reactions: Formation of azo compounds, which have applications as dyes and in some cases, as therapeutic agents.
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Hydrolysis: Conversion to phenols.
The ability to perform these transformations is crucial for the structural diversification of lead compounds in a drug discovery program. Therefore, while used in the laboratory and not in a clinical setting, reagents like nitrosonium hexafluoroantimonate are enabling tools for medicinal chemists.
Conclusion
Nitrosonium hexafluoroantimonate is a potent and versatile reagent for oxidation and nitrosation reactions in organic synthesis. Its CAS number is 16941-06-3. For researchers and professionals in drug development, its primary value lies in its ability to generate the highly reactive nitrosonium ion, which is a key intermediate for the synthesis of diazonium salts and other important molecular scaffolds. Due to its hazardous nature, it must be handled with stringent safety precautions in a controlled laboratory environment. A thorough understanding of its reactivity and careful experimental design are essential for its effective and safe utilization in the synthesis of complex organic molecules.
